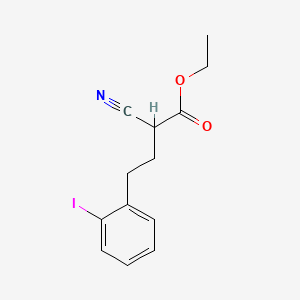

Ethyl 2-cyano-4-(2-iodophenyl)butanoate

Description

Ethyl 2-cyano-4-(2-iodophenyl)butanoate is a specialized organic compound featuring a unique combination of functional groups: an ethyl ester, a cyano group at the β-position, and a 2-iodophenyl substituent at the terminal carbon of the butanoate chain. This structure confers distinct physicochemical properties, including moderate polarity due to the ester and cyano groups, and enhanced molecular weight (≈343 g/mol) due to the iodine atom. While synthetic routes for analogous compounds (e.g., ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate) involve nucleophilic substitutions and esterification reactions , the iodine substituent in this compound likely necessitates halogen-specific methodologies, such as Ullmann coupling or iodide displacement under controlled conditions. Potential applications include pharmaceutical intermediates or agrochemical precursors, leveraging the iodine atom as a reactive site for further derivatization.

Properties

Molecular Formula |

C13H14INO2 |

|---|---|

Molecular Weight |

343.16 g/mol |

IUPAC Name |

ethyl 2-cyano-4-(2-iodophenyl)butanoate |

InChI |

InChI=1S/C13H14INO2/c1-2-17-13(16)11(9-15)8-7-10-5-3-4-6-12(10)14/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

MPAMHMVFASKIMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-4-(2-iodophenyl)butanoate typically involves multi-step organic reactions. One common method is the alkylation of ethyl cyanoacetate with 2-iodobenzyl bromide under basic conditions, followed by esterification. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(2-iodophenyl)butanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-4-(2-iodophenyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(2-iodophenyl)butanoate involves its reactivity with various molecular targets. The cyano group can act as an electrophile, while the iodophenyl group can participate in cross-coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Functional Group Impact: The cyano group introduces polarity and electron-withdrawing effects, which may influence reactivity (e.g., susceptibility to nucleophilic attack at the β-carbon) compared to non-cyano esters like ethyl hexanoate.

Physicochemical Properties

Volatility and Stability

- Volatility: this compound is expected to exhibit lower volatility than simpler esters like ethyl hexanoate (peak 9 in ) or ethyl butanoate ( ), due to its larger molecular size and iodine substituent. This contrasts with highly volatile esters (e.g., ethyl crotonate, peak 3 ), which are lost during routine washings.

- Stability: The iodine atom may render the compound light-sensitive, necessitating storage in amber containers. In contrast, esters like ethyl octanoate (peak 21 ) demonstrate higher stability under repeated processing steps.

Biological Activity

Ethyl 2-cyano-4-(2-iodophenyl)butanoate, a compound with the CAS number 52133-67-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O2I |

| Molecular Weight | 318.14 g/mol |

| Log P (octanol-water partition coefficient) | 1.54 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been studied for various pharmacological effects, including:

- Inhibition of Enzymatic Activity : It has been reported to act as an inhibitor of certain enzymes, which can affect metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating prostaglandin levels.

- Antitumor Activity : Some research indicates potential cytotoxic effects against various cancer cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in inflammatory responses and tumor growth.

Case Study 1: Inhibition of Prostaglandin Dehydrogenase

A study published in Nature explored the role of this compound as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH). The findings revealed that this compound significantly increased PGE2 levels in murine models, suggesting a role in enhancing recovery processes post bone marrow transplantation and ameliorating colitis severity induced by dextran sodium sulfate .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a significant volume of distribution. The compound has shown to be a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.